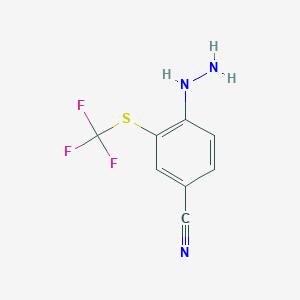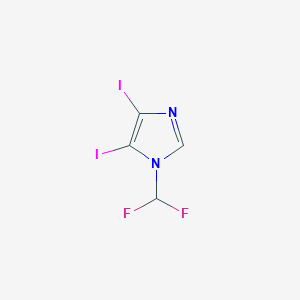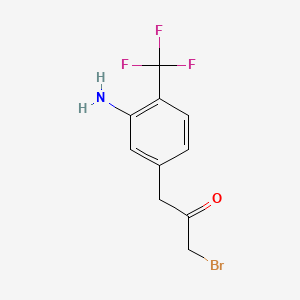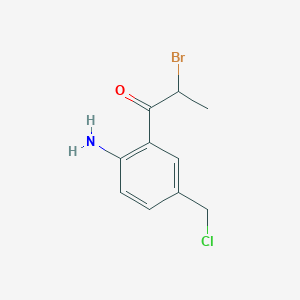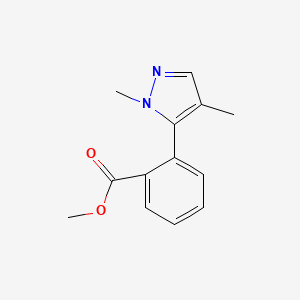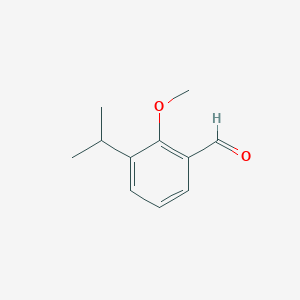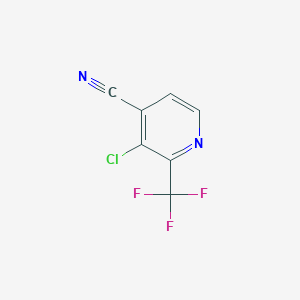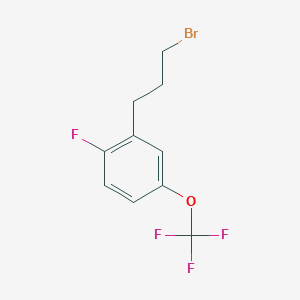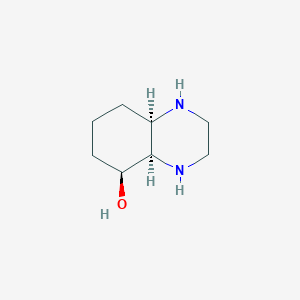
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves multiple steps:
Starting Material: The synthesis begins with 4-amino-2-(trifluoromethyl)benzonitrile.
Bromination: The benzonitrile undergoes bromination to introduce the bromine atom.
Aminolysis: The brominated intermediate is then subjected to aminolysis to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique properties make it suitable for developing advanced materials with specific characteristics.
Biological Studies: It can be used in biological assays to study its effects on various biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The amino group can form hydrogen bonds
Properties
Molecular Formula |
C10H9BrF3NO |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-[4-amino-2-(trifluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-8(16)3-6-1-2-7(15)4-9(6)10(12,13)14/h1-2,4H,3,5,15H2 |
InChI Key |
ITPVWOPJWORCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


